molecular formula C13H20OS B4942212 5-(2,3-dimethylphenoxy)-1-pentanethiol

5-(2,3-dimethylphenoxy)-1-pentanethiol

Cat. No.: B4942212
M. Wt: 224.36 g/mol
InChI Key: QSBQXIMCHGYTMH-UHFFFAOYSA-N
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Description

5-(2,3-Dimethylphenoxy)-1-pentanethiol is an organosulfur compound characterized by a pentyl chain terminating in a thiol (-SH) group and a 2,3-dimethylphenoxy substituent. The 2,3-dimethylphenoxy moiety introduces steric and electronic effects due to the electron-donating methyl groups, while the thiol group confers reactivity typical of mercaptans, such as nucleophilicity and metal-binding capabilities.

Properties

IUPAC Name

5-(2,3-dimethylphenoxy)pentane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-11-7-6-8-13(12(11)2)14-9-4-3-5-10-15/h6-8,15H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBQXIMCHGYTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCCCS)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Reported Properties/Applications Reference
5-(2,3-Dimethylphenoxy)-1-pentanethiol Pentyl chain, thiol, 2,3-dimethylphenoxy Hypothesized: Nanoparticle modification, medicinal applications (inferred) N/A
1-Pentanethiol Pentyl chain, thiol Acts as a "modifier" for Au NPs, enhances hydrophobicity at oil-water interfaces [7]
5-((2,4-Dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol Oxadiazole core, thiol, 2,4-dimethylphenoxy Synthesized via reflux; acidic thiol proton enables derivatization [8]
N-(2,3-Dimethylphenoxy)alkyl aminoalkanols Amino alcohol backbone, 2,3-dimethylphenoxy Anticonvulsant activity with cardiovascular effects [9]
(1-(2-(2,3-Dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol Benzimidazole core, 2,3-dimethylphenoxy Potential interactions with biological targets (e.g., enzymes, receptors) [13]

Key Comparative Insights

Thiol Group Reactivity
  • 1-Pentanethiol: Demonstrates utility in nanoparticle assembly by binding to Au NPs, altering surface hydrophobicity. This suggests that the thiol group in this compound may similarly anchor to metal surfaces, enabling nanomaterial functionalization .
  • 5-((2,4-Dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol: The thiol group in this compound is highly acidic, facilitating reactions under mild conditions (e.g., esterification via stirring with a weak base) . The 2,3-dimethylphenoxy variant may exhibit comparable reactivity.
Phenoxy Substitution Effects
  • Position of Methyl Groups: Compounds with 2,3-dimethylphenoxy groups (e.g., anticonvulsant aminoalkanols ) show enhanced biological activity compared to 2,4-dimethylphenoxy analogs, likely due to optimized steric interactions with target proteins.
  • Electronic Effects: The electron-donating methyl groups in the phenoxy ring may stabilize charge-transfer interactions, as seen in benzimidazole derivatives with 2,3-dimethylphenoxy groups .

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